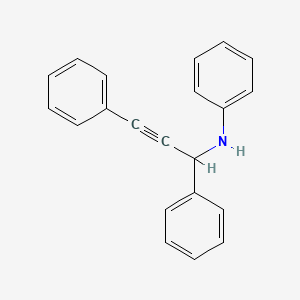
N-(1,3-diphenylprop-2-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-diphenylprop-2-yn-1-yl)aniline is an organic compound with the molecular formula C21H17N It is characterized by the presence of a diphenylpropynyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-diphenylprop-2-yn-1-yl)aniline typically involves the reaction of 1,3-diphenylprop-2-yn-1-one with aniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-diphenylprop-2-yn-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(1,3-diphenylprop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism by which N-(1,3-diphenylprop-2-yn-1-yl)aniline exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diphenylprop-2-yn-1-one
- 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine
- N-(1-phenylprop-2-yn-1-yl)aniline
Uniqueness
N-(1,3-diphenylprop-2-yn-1-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C21H17N |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(1,3-diphenylprop-2-ynyl)aniline |
InChI |
InChI=1S/C21H17N/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)22-20-14-8-3-9-15-20/h1-15,21-22H |
InChI-Schlüssel |
YOPGOHAFTCICOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
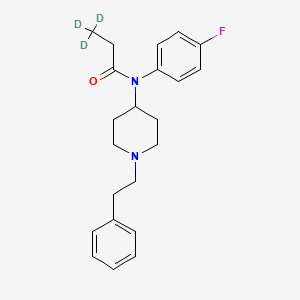

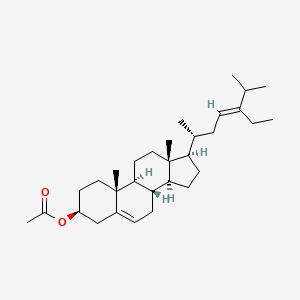
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
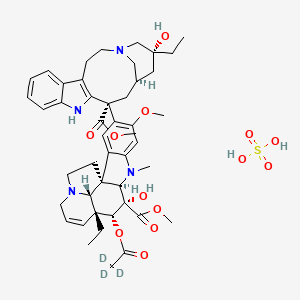

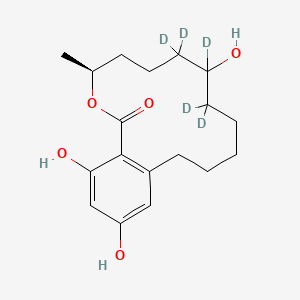
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)


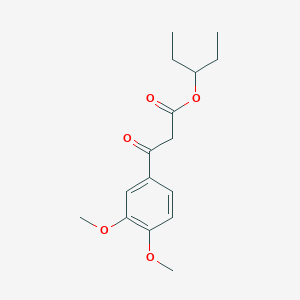
![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)
